molecular formula C18H13F3O4 B3961905 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3961905
M. Wt: 350.3 g/mol
InChI Key: YZGWREJOILONLU-UHFFFAOYSA-N
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Description

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxy group, a phenoxy group, and a trifluoromethyl group attached to a chromenone backbone. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the ethyl, hydroxy, phenoxy, and trifluoromethyl groups through various chemical reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the chromenone core may produce dihydro derivatives.

Scientific Research Applications

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways are still under investigation, but it is believed to modulate various signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 7-ethoxy-6-ethyl-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 6-ethyl-7-hydroxy-3-(4-iodo-phenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-2-10-8-12-14(9-13(10)22)25-17(18(19,20)21)16(15(12)23)24-11-6-4-3-5-7-11/h3-9,22H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGWREJOILONLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 2
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 3
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 4
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 5
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one
Reactant of Route 6
6-ethyl-7-hydroxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

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